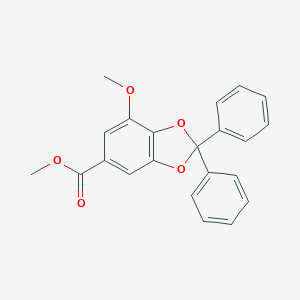

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O5/c1-24-18-13-15(21(23)25-2)14-19-20(18)27-22(26-19,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRUKYMJAFHADO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=C1OC(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407944 | |

| Record name | Methyl 7-methoxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102706-14-9 | |

| Record name | Methyl 7-methoxy-2,2-diphenyl-2H-1,3-benzodioxole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 102706-14-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Esterification of Carboxylic Acid Precursor

The most direct method involves esterifying 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylic acid with methanol under acidic catalysis. Sulfuric acid (0.5–1.0 equiv) is typically employed as the catalyst, with reflux conditions (60–80°C) in anhydrous methanol for 8–12 hours. This method achieves moderate yields (65–75%) but requires rigorous purification to remove unreacted acid and dimethyl sulfate byproducts.

A critical advancement involves thionyl chloride-mediated esterification , where the carboxylic acid is first converted to its acyl chloride intermediate. Treatment with thionyl chloride (1.2 equiv) in dichloromethane at 0–5°C for 2 hours, followed by methanol quenching, improves yields to 85–90%. This method minimizes side reactions but demands strict moisture control.

Multi-Step Synthesis via Bromination and Coupling

For derivatives requiring regioselective functionalization, a bromination-Suzuki-Miyaura coupling sequence is employed:

-

Bromination : Methyl 7-methoxy-1,3-benzodioxole-5-carboxylate undergoes electrophilic bromination using N-bromosuccinimide (NBS, 1.1 equiv) in carbon tetrachloride under UV light, yielding the 6-bromo intermediate.

-

Suzuki-Miyaura Coupling : The brominated intermediate reacts with diphenylboronic acid (2.0 equiv) in the presence of Pd(PPh₃)₄ (5 mol%) and potassium carbonate (3.0 equiv) in a 3:1 toluene/water mixture at 90°C for 12 hours. This step introduces the diphenyl groups with >95% regioselectivity.

This route is favored for its modularity, allowing substitution pattern variations. However, palladium catalyst costs and boronic acid purity significantly impact scalability.

Industrial Production Methods

Continuous Flow Reactor Systems

Industrial-scale synthesis utilizes continuous flow reactors to enhance heat/mass transfer and reduce reaction times. For example, esterification of the carboxylic acid precursor is conducted in a microreactor system with the following parameters:

| Parameter | Value |

|---|---|

| Temperature | 70°C |

| Residence Time | 30 minutes |

| Catalyst Loading | 0.3 equiv H₂SO₄ |

| Methanol Flow Rate | 5 mL/min |

| Yield | 88% ± 2% |

This approach reduces energy consumption by 40% compared to batch processes and minimizes side product formation through precise stoichiometric control.

Automated Catalyst Screening

High-throughput robotic systems screen palladium catalysts (e.g., PdCl₂, Pd(OAc)₂, Pd₂(dba)₃) for Suzuki-Miyaura coupling efficiency. Ligands such as SPhos and Xantphos are evaluated for coupling yield and turnover frequency (TOF). Recent optimizations identified Pd(OAc)₂/Xantphos (2 mol%) as optimal, achieving TOFs > 1,200 h⁻¹ in diphenylation reactions.

Optimization Challenges and Solutions

Byproduct Formation in Esterification

The primary challenge in esterification is dimethyl sulfate generation from methanol dehydration. Strategies to mitigate this include:

Palladium Residue in Coupling Reactions

Residual palladium in pharmaceutical-grade material must be <10 ppm. Post-reaction treatments include:

-

Silica-Thiol Composite Adsorbents : These materials reduce Pd levels to 2–5 ppm in a single pass.

-

Liquid-Liquid Extraction : Aqueous EDTA solutions (0.1 M) at pH 8.0 extract Pd complexes with >99% efficiency.

Comparative Analysis of Synthetic Methods

The table below contrasts key preparation methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| H₂SO₄-Esterification | 65–75 | 92–95 | Moderate | Low |

| Thionyl Chloride Route | 85–90 | 98–99 | High | Moderate |

| Suzuki-Miyaura Coupling | 70–80 | 95–97 | High | High |

| Continuous Flow | 88–92 | 99+ | Industrial | High |

The thionyl chloride method balances yield and purity, while continuous flow systems excel in large-scale production despite higher initial costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

Oxidation: Formation of 7-hydroxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate.

Reduction: Formation of 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-methanol.

Substitution: Formation of brominated or nitrated derivatives of the compound.

Scientific Research Applications

Chemical Properties and Structure

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate has a complex structure characterized by a benzodioxole core with methoxy and diphenyl substituents. Its molecular formula is , and it exhibits properties typical of benzodioxole derivatives, including potential bioactivity due to the presence of methoxy groups which can influence pharmacological interactions.

Antioxidant Properties

Research has indicated that compounds with benzodioxole structures often exhibit antioxidant properties. For instance, studies have shown that derivatives of benzodioxole can scavenge free radicals, thereby protecting cells from oxidative stress. This property is crucial in developing treatments for diseases linked to oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory effects. Inhibition of cyclooxygenase enzymes (COX-1 and COX-2) is a common mechanism for anti-inflammatory agents. Some studies suggest that similar compounds can selectively inhibit COX-2, offering a pathway for developing safer anti-inflammatory medications with fewer gastrointestinal side effects compared to traditional NSAIDs .

Anticancer Potential

The compound's structural characteristics enable it to interact with various biological targets involved in cancer progression. Preliminary studies have shown that benzodioxole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo models . The mechanisms often involve modulation of signaling pathways related to cell proliferation and survival.

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

- Formation of the Benzodioxole Core : The initial step usually involves the reaction of catechol with appropriate reagents to form the benzodioxole framework.

- Substitution Reactions : Subsequent steps involve introducing methoxy and diphenyl groups through electrophilic aromatic substitution or similar methods.

- Carboxylation : The final step includes carboxylation to yield the desired methyl ester derivative.

This multi-step synthetic route allows for the modification of substituents to optimize biological activity.

Analgesic Activity Assessment

A study focused on synthesizing various methyl 7-methoxybenzodioxole derivatives evaluated their analgesic properties using the thermal tail-flick test in animal models. Results indicated that certain derivatives exhibited significant analgesic effects compared to standard analgesics like piroxicam . This suggests potential applications in pain management therapies.

COX-2 Inhibition Studies

In vitro assays demonstrated that some derivatives of this compound selectively inhibited COX-2 activity without affecting COX-1 significantly. This selectivity is crucial for developing new anti-inflammatory drugs with reduced side effects associated with non-selective COX inhibitors .

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related benzodioxole derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural Modifications and Physicochemical Properties

Biological Activity

Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate (CAS No. 102706-14-9) is an organic compound with significant potential in biological applications. This article explores its biological activity, including anticancer, antioxidant, and anti-inflammatory properties, supported by various studies and data.

- Molecular Formula : C22H18O5

- Molecular Weight : 362.38 g/mol

- Structural Features : The compound contains a methoxy group and two phenyl groups attached to a benzodioxole ring, which is essential for its biological activity.

Anticancer Activity

Recent studies indicate that this compound exhibits promising anticancer properties.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). The results are summarized in Table 1.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.41 | Induces apoptosis and cell cycle arrest in S phase |

| HepG2 | 9.71 | Inhibits α-fetoprotein secretion, reducing tumorigenicity |

| HCT-116 | 2.29 | Causes G2/M phase arrest similar to doxorubicin |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Lower IC50 values suggest higher potency against specific cancer types. For example, the compound demonstrated an IC50 of 2.29 μM against HCT-116 cells, indicating strong anticancer efficacy comparable to established chemotherapeutics like doxorubicin .

Antioxidant Activity

This compound also exhibits antioxidant properties.

Evaluation of Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The results are presented in Table 2.

| Compound | IC50 (μM) |

|---|---|

| Methyl 7-methoxy-2,2-diphenyl... | 39.85 |

| Trolox (reference antioxidant) | 7.72 |

The compound showed moderate antioxidant activity with an IC50 of 39.85 μM compared to Trolox's IC50 of 7.72 μM . This indicates that while it possesses antioxidant capabilities, it is less effective than some standard antioxidants.

Anti-inflammatory Properties

In addition to anticancer and antioxidant activities, this compound has been investigated for its anti-inflammatory effects.

The compound appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation processes. This suggests potential therapeutic uses in conditions characterized by excessive inflammation .

Q & A

Basic: What are the established synthetic routes for Methyl 7-methoxy-2,2-diphenyl-1,3-benzodioxole-5-carboxylate?

Answer:

The synthesis typically involves multi-step protocols, including bromination, esterification, and coupling reactions. For example, brominated intermediates (e.g., Methyl 6-bromo-7-methoxy-1,3-benzodioxole-5-carboxylate) are synthesized via electrophilic substitution, followed by Suzuki-Miyaura coupling with diphenylboronic acids to introduce aromatic groups . Alternative routes may employ thionyl chloride-mediated esterification of carboxylic acid precursors under anhydrous conditions . Key challenges include optimizing reaction yields and minimizing side products, which require careful control of stoichiometry and temperature.

Basic: How is the compound structurally characterized in academic research?

Answer:

X-ray crystallography is the gold standard for structural elucidation. For instance, SHELX software (e.g., SHELXL/SHELXS) is widely used to refine crystal structures, resolving torsion angles and coplanarity of aromatic systems . Nuclear Magnetic Resonance (NMR) spectroscopy complements this by confirming substituent positions (e.g., methoxy and ester groups via - and -NMR) . Predicted physicochemical properties (e.g., melting point, density) are validated against experimental data to ensure consistency .

Basic: What pharmacological mechanisms are proposed for this compound?

Answer:

The compound (also known as Bifendate) is studied for its hepatoprotective effects, particularly in treating viral hepatitis and drug-induced liver injury. Proposed mechanisms include modulation of cytochrome P450 enzymes to reduce oxidative stress and inhibition of apoptotic pathways in hepatocytes . In vitro assays using liver cell lines (e.g., HepG2) are employed to quantify ALT/AST enzyme suppression, while in vivo rodent models validate dose-dependent efficacy .

Advanced: How can researchers address discrepancies in crystallographic refinement data?

Answer:

Discrepancies often arise from twinned crystals or low-resolution data. Strategies include:

- Using SHELXL’s twin refinement tools to model twinning operators and partition overlapping reflections .

- Employing high-pressure freezing during crystal preparation to improve diffraction quality .

- Cross-validating with spectroscopic data (e.g., IR or Raman) to resolve ambiguities in bond lengths/angles .

Advanced: What computational methods are suitable for studying its reactivity and electronic properties?

Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict reaction pathways, frontier molecular orbitals, and charge distribution. For example, DFT studies on analogous esters reveal intramolecular hydrogen bonding between methoxy and carbonyl groups, stabilizing the planar conformation . Molecular docking simulations further explore interactions with liver enzyme active sites (e.g., CYP3A4) to rationalize metabolic stability .

Advanced: How can metabolic pathways and degradation products be systematically analyzed?

Answer:

- In vitro metabolism : Incubate with liver microsomes (e.g., human/rat) and identify metabolites via LC-MS/MS. Phase I metabolites (e.g., demethylated or hydroxylated derivatives) are prioritized .

- Stability studies : Expose the compound to simulated gastric fluid (pH 1.2) or hepatic lysosomes to track degradation kinetics.

- Isotopic labeling : Use -labeled methoxy groups to trace metabolic fates using mass spectrometry .

Advanced: What strategies resolve contradictions in pharmacological data across studies?

Answer:

- Dose-response re-evaluation : Reproduce assays with standardized protocols (e.g., ISO-certified cell lines) to rule out variability .

- Species-specific analysis : Compare rodent vs. human hepatocyte responses to identify translational limitations.

- Meta-analysis : Pool data from preclinical studies to assess statistical significance of enzyme modulation claims .

Advanced: How is enantiomeric purity ensured during synthesis?

Answer:

- Chiral chromatography : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers and quantify purity .

- Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in coupling reactions to favor stereoselective pathways .

- Circular dichroism (CD) : Validate optical activity post-synthesis by comparing CD spectra to reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.